Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Comprehensive Technical Guide: Fulacimstat
(BAY 1142524) as a Selective CMA1 Chymase
Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

Cat. No.: S528537

Executive Summary

Fulacimstat (BAY 1142524) represents a first-in-class, potent and selective small molecule inhibitor of the
serine protease chymase (CMA1) with a novel mechanism of action. Originally developed for cardiac
fibrotic remodeling, recent research has revealed its significant potential as a profibrinolytic agent for
thrombotic disorders with a potentially superior safety profile compared to current antithrombotic therapies.
This comprehensive technical review details the discovery, optimization, mechanistic characterization, and
experimental applications of fulacimstat, providing researchers and drug development professionals with
essential data and methodologies for further investigation in this emerging field. The compound
demonstrates exceptional selectivity across serine proteases and has proven safe in clinical trials,
positioning it as a promising candidate for conditions where thrombosis resolution is needed without

increased bleeding risk [1] [2] [3].
CMA1 Biology and Disease Relevance

Fundamental Biochemistry and Physiological Functions
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¢ Protein Classification: Chymase (CMA1) is a chymotrypsin-like serine protease encoded by the
CMAL1 gene in humans (Ensembl ID: ENSG00000092009) and is primarily stored within and released
by mast cells upon activation. The enzyme has a molecular weight of approximately 27.3 kDa and

exhibits endopeptidase activity as its primary molecular function [4] [5].

e Subcellular Localization: CMA1 is predominantly located within secretory granules of mast cells
and is released into the extracellular space upon degranulation. This compartmentalization is crucial
for its regulated activity, as it is rapidly inhibited by circulating serine protease inhibitors in plasma [5]

[6].

e Biological Substrates and Functions: CMA1 plays multifaceted roles in physiological and

pathological processes through its proteolytic activity on numerous substrates:

o Vasoactive Peptide Generation: Serves as the primary enzyme for angiotensin Il
conversion from angiotensin | in cardiac and vascular tissues, independent of the angiotensin-
converting enzyme (ACE) pathway [1] [5]

o Extracellular Matrix Remodeling: Degrades matrix components including fibronectin and
activates pro-matrix metalloproteinases (pro-MMP-9 and pro-MMP-2) [2]

o Inflammatory Mediator Processing: Activates IL-13 and converts big endothelin-1 to its
active form [1]

o Plasmin Inactivation: Recently discovered role in cleaving and inactivating plasmin within
thrombi, representing a novel mechanism in thrombosis regulation [1] [2]

Pathophysiological Implications and Therapeutic Rationale

The involvement of CMA1 in diverse disease processes has established it as a compelling therapeutic target:

e Cardiovascular Pathologies: CMA1-positive mast cells are significantly increased in heart failure,
myocardial infarction, ischemic heart disease, and abdominal aortic aneurysms. The enzyme
contributes directly to adverse cardiac remodeling through angiotensin II production and TGF-f3

activation, promoting cardiac fibrosis and hypertrophy [1] [6].

e Fibrotic Disorders: CMA1 activation plays key roles in diabetic nephropathy, polycystic kidney
disease, idiopathic interstitial fibrosis, hepatic cirrhosis, and other chronic fibrotic conditions

through its effects on extracellular matrix degradation and cytokine activation [1].
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e Respiratory and Inflammatory Diseases: Increased CMA1 activity has been documented in asthma,
chronic obstructive pulmonary disease, atopic dermatitis, and Crohn's disease, where it

contributes to tissue remodeling and inflammation persistence [1].

e Thrombotic Disorders: The recent discovery that CMA1 inactivates plasmin within fibrin-rich clots
has revealed its crucial role in thrombus stabilization. This finding has spurred significant interest in
CMA1 inhibition as a novel approach to promote fibrinolysis without disrupting hemostasis,

addressing a major limitation of current anticoagulant therapies [1] [2] [3].

Fulacimstat Discovery and Optimization

Hit Identification and Lead Generation

The discovery journey of fulacimstat began with a high-throughput screening campaign of over 2.5 million
compounds from the Bayer compound library using recombinant human chymase and a fluorogenic
angiotensin-based substrate. The screening identified 291 initial hits, with compound 1 emerging as a
promising starting point despite modest human chymase inhibitory activity (IC~50~ = 2.2 pM) due to its
improved potency against hamster chymase (IC~50~ = 220 nM), favorable selectivity profile against other

serine proteases, and promising physicochemical properties [1].

Table 1: Initial Hit Characterization and Early Structure-Activity Relationship

Human Hamster
Compound Structural Features Chymase Chymase Key Observations
IC~50~ IC~50~
1 (Hit) 1,2,4-triazin-dione 2.2 uM 220 nM Favorable selectivity, good
core, 3-trifluorobenzyl physicochemical profile
R~3~, carboxylic acid
R~2~
4 Para-fluoro addition on  >30 uM N/A Dramatic activity loss,
benzylic group indicating steric sensitivity
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Human Hamster
Compound Structural Features Chymase Chymase Key Observations
IC~50~ IC~50~
6 Tetrazolyl replacement  ~uM range N/A Acid bioisostere tolerated
of carboxylic acid
7 Pyrimidin-2,4-dione Comparable N/A Core switch maintained
(uracil) core tol activity
8 Uracil core with ortho- Improved N/A Enhanced activity, good
substituent potency Caco-2 permeability (P~app~

422 nm/s), excellent
metabolic stability

Early structure-activity relationship (SAR) investigations revealed a steep SAR profile, particularly for
substitutions at the R~3~ position (4-position of the triazindione ring). The critical nature of the binding
interaction was subsequently explained by X-ray crystallography, which demonstrated that the
trifluororobenzyl group occupies the lipophilic S1 pocket of the enzyme, while the carboxylic acid and
adjacent carbonyl form hydrogen bonds with Lys192. This binding mode explained the significant activity

loss observed with even minor structural modifications at the R~3~ position [1].

Lead Optimization and Candidate Selection

The optimization campaign focused on the uracil core scaffold (pyrimidin-2,4-dione) due to its synthetic
accessibility and comparable activity to the original triazindione hit. Strategic modifications addressed

multiple parameters:

e Synthetic Strategy: Two primary synthetic routes were developed: (1) early introduction of the aniline
R~1~ group followed by uracil ring construction and N~3~ alkylation, and (2) late-stage introduction

of R~1~ via Chan-Lam coupling, providing flexibility for SAR exploration [1].

e SAR Optimization: Comprehensive exploration of all substituents established that small lipophilic
ortho-substituents adjacent to the trifluoromethyl group enhanced potency, consistent with the

available space observed in the S1 pocket from crystallographic data [1].
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¢ Physicochemical and DMPK Optimization: The lead candidate fulacimstat emerged from this

optimization process with balanced properties including good membrane permeability, low efflux

ratio (0.39 in Caco-2), and excellent metabolic stability (hepatocyte CL 0.26 L/(h-kg) in rats) [1].

The resulting clinical candidate, fulacimstat, features a uracil core with optimized substituents that confer

potent chymase inhibition (IC~50~ = 4 nM), excellent selectivity against other serine proteases (>500-fold

selectivity versus plasmin, plasma kallikrein, thrombin, tPA, factor Xa, and factor XlIa), and favorable drug-

like properties suitable for oral administration [1] [2].

Biochemical and Functional Characterization

In Vitro Pharmacological Profile

Fulacimstat demonstrates a highly selective inhibition profile against human chymase with minimal off-

target activity against related serine proteases:

Table 2: Selectivity Profile of Fulacimstat Against Serine Proteases

IC~50~ Selectivity Index (vs. ) o
Enzyme Target Functional Implications
Value Chymase)
Chymase (CMA1) 4 nM 1-fold Primary therapeutic target
Plasmin >2 uM >500-fold Reduces bleeding risk
concerns
Plasma Kallikrein >2 uM >500-fold Minimizes inflammatory
side effects
Thrombin >2 uM >500-fold Preserves hemostatic
function
Tissue Plasminogen >2 uM >500-fold Allows combination therapy
Activator (tPA)
© 2026 Smolecule. All rights reserved. 5/12 Tech Support


https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043487/
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

IC~50~ Selectivity Index (vs. . S
Enzyme Target Functional Implications
Value Chymase)
Factor Xa >2 uM >500-fold Maintains coagulation
cascade
Factor Xla >2 uM >500-fold Preserves intrinsic pathway

The exceptional selectivity profile of fulacimstat is particularly advantageous for its application in
thrombotic disorders, as it preserves normal hemostatic mechanisms while specifically targeting the

plasmin-inactivating function of chymase within thrombi [2].

Ex Vivo and In Vivo Evidence

e Human Blood Clot Thrombolysis: In halo-shaped human blood clots, recombinant human chymase
(rCMA-1) induced concentration-dependent fibrinolysis resistance when treated with recombinant
tPA. Fulacimstat completely reversed this antifibrinolytic effect, accelerating clot dissolution in a
manner that was dependent on plasmin activity, as demonstrated by reversal with the

plasminogen/plasmin inhibitor BAY 1214237 [2].

¢ Human Thrombus Activity: Direct measurement of chymase activity in thrombi collected from
thrombectomy patients confirmed fulacimstat-sensitive enzymatic activity in human pathological

specimens, validating the relevance of the target in clinical thrombosis [2].

e Cardiac Surgery Applications: Research investigating pericardial fluid after cardiac surgery revealed
early chymase activation (within 4 hours post-surgery) that correlated with clinical outcomes.
Interestingly, chymase activity did not differ between on-pump and off-pump procedures, suggesting
that the inflammatory response rather than cardiopulmonary bypass itself drives chymase activation.
Compartmentalization of chymase within extracellular vesicles protected it from circulating inhibitors
and facilitated cardiac uptake with associated cardiomyocyte damage, effects prevented by chymase

inhibition [6].

Therapeutic Applications and Clinical Implications
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Evolution of Clinical Indications

The therapeutic focus for fulacimstat has undergone a significant transformation based on emerging

biological insights:

e Original Indication - Cardiac Remodeling: Fulacimstat was initially developed for preventing
adverse cardiac remodeling following myocardial infarction, based on chymase's documented roles
in angiotensin II production and TGF-$ activation in the heart. However, clinical trials
(NCT02452515) in patients with left-ventricular dysfunction did not demonstrate sufficient efficacy in
this indication, despite establishing the compound's safety and tolerability profile [1] [4] [3].

e Emerging Indication - Thrombotic Disorders: The discovery that chymase inactivates plasmin
within thrombi has revitalized interest in fulacimstat for acute thrombosis settings. This novel
mechanism positions chymase inhibitors as potentially revelutionary profibrinolytic agents that

could overcome the bleeding risk limitations of current anticoagulant and thrombolytic therapies [1]

[2] [3].

Potential Clinical Applications in Thrombosis

e Venous Thromboembolism: Preclinical evidence demonstrates that chymase inhibition prevents
thrombus stabilization in deep vein thrombosis models without prolonging bleeding time, suggesting

potential for safer treatment of DVT [2].

e Acute Ischemic Stroke: The ability to promote vessel recanalization without increased intracranial
bleeding risk could position fulacimstat as a transformative therapy for acute stroke, potentially

expanding the treatment window beyond current tPA limitations [1].

¢ Pulmonary Embolism: The profibrinolytic effects of chymase inhibition may offer a low-bleeding-
risk alternative for pulmonary embolism resolution, particularly in patients with contraindications to

current thrombolytics [1] [3].

¢ Adjunctive Therapy with Anticoagulants: The distinct mechanism of action suggests potential for
combination therapy with direct oral anticoagulants (DOACs) to enhance clot resolution while

maintaining DOACs' preventive benefits [2].
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The mechanistic distinction between chymase inhibition and conventional anticoagulants is visually

represented in the following pathway diagram:

Mast Cell Activation Fulacimstat

Inhibits

Chymase (CMA1) Release

Inactivates

Plasmin Activity

\

\
Promotes \\Decreased

Fibrinolysis Thrombus Stabilization

Click to download full resolution via product page

Figure 1: Mechanism of Chymase Inhibition in Thrombus Resolution. Fulacimstat prevents chymase-
mediated plasmin inactivation within thrombi, preserving endogenous fibrinolysis without directly affecting

coagulation factors.

Experimental Methodologies

Key Assay Protocols

5.1.1 Human Blood Clot Thrombolysis Assay

This high-throughput assay enables evaluation of chymase inhibitors' profibrinolytic effects in human whole

blood systems:
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e Clot Formation:

[e]

Collect human whole blood in sodium citrate (3.2% w/v)
Add 20 pL blood samples to 96-well plates containing 31.2 mM CaCl~2~ for recalcification

o

(e]

Include recombinant human chymase (rCMA-1, typically 1 uM) for inhibition studies
Incubate at 37°C for 30 minutes to form halo-shaped clots with empty centers [2]

[¢]

e Thrombolysis Measurement:

o Add test compounds (fulacimstat, 1-100 uM) and/or recombinant tPA

o Monitor clot lysis continuously by measuring absorbance increase from released red blood
cells

o Calculate percentage fibrinolysis over time (typically 2-4 hours) [2]

o Pathway Validation:

o Employ specific inhibitors: fulacimstat for chymase dependence, BAY 1214237 for
plasminogen/plasmin dependence
o Confirm mechanism through concentration-response relationships [2]

5.1.2 Chymase Activity Measurement in Tissue Homogenates

This protocol enables quantification of chymase activity in biological samples, including human thrombi:

e Sample Preparation:

o Homogenize tissue samples (thrombi, cardiac tissue) in 10 volumes (v/v) of 20 mM PBS (pH
7.4) with 0.5 mg/mL BSA

o Use glass-Teflon homogenizer for consistent disruption

o Centrifuge at 18,000xg at 4°C for 30 minutes

o Collect supernatant for immediate assay or storage at 4°C [2]

¢ Enzymatic Activity Assessment:

o

Incubate 30 pL supernatant with fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH~2~
Include fulacimstat (10 uM) in parallel samples to determine chymase-specific activity
Measure fluorescence continuously (excitation/emission typically 320-360/420-460 nm)
Calculate activity using standard curve and express as fmol/mg/min [2]

[¢]

[¢]

[e]

5.1.3 Radiometric Angiotensin Conversion Assay

This specialized method specifically measures chymase-specific angiotensin generation activity:
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¢ Reaction Setup:

o Pre-incubate samples (tissue homogenates, biological fluids) with inhibitor cocktail:
= Chymostatin (50 pM) for chymase inhibition
= Lisinopril (50 uM) for ACE inhibition
= Additional inhibitors for neprilysin, ACE2, aminopeptidases, carboxypeptidases, cysteine
proteases
o Add radiolabeled *?5I-Ang-(1-12) substrate
o Incubate at 37°C for 2 hours [6]

¢ Product Analysis:

o Terminate reaction with 1% phosphoric acid

o

Centrifuge at 28,000xg for 20 minutes
Filter supernatants through 0.2 ym PVDF membrane

(e]

o

Separate metabolites by HPLC C-18 reverse-phase chromatography
Quantify angiotensin peptide products by radiometric detection [6]

[¢]

Experimental Desigh Considerations

e Species Selectivity: Early screening should include multiple species (human, hamster, dog) due to

significant species-specific potency variations observed during fulacimstat development [1]

¢ Plasmin Inhibition Controls: Always include plasminogen/plasmin inhibitors (e.g., BAY 1214237) to

confirm that profibrinolytic effects are plasmin-dependent [2]

o Extracellular Vesicle Studies: When investigating chymase in biological fluids, consider EV

isolation protocols to evaluate the protected enzyme fraction that avoids circulating inhibitors [6]

Conclusion and Future Directions

Fulacimstat represents a compelling case study in drug development, where an initial clinical indication that
showed limited promise has been revitalized by fundamental discoveries in biological mechanism. The
compound's excellent selectivity profile, established safety in clinical trials, and novel mechanism of
action position it as a promising therapeutic candidate for thrombotic disorders. The experimental

methodologies detailed in this review provide researchers with robust tools for further investigating chymase
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biology and evaluating novel inhibitors. Future research directions should focus on combination therapies
with existing anticoagulants, expansion into acute thrombosis settings, and exploration of desing strategies
that optimize the profibrinolytic effects while maintaining the exceptional safety profile that distinguishes

chymase inhibition from conventional antithrombotic approaches.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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